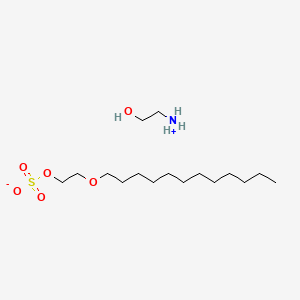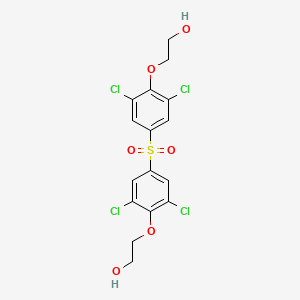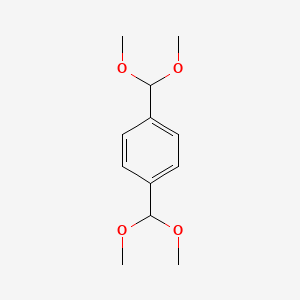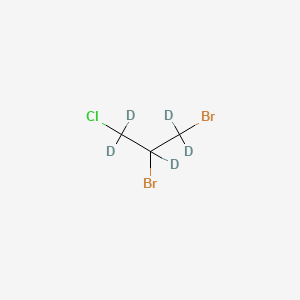
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is a deuterated derivative of 1,2-Dibromo-3-chloropropane, an organohalogen compound. This compound is characterized by the presence of bromine and chlorine atoms attached to a propane backbone. It is a dense, colorless liquid with a pungent odor at high concentrations. The compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 can be synthesized through the halogenation of deuterated propene. The reaction involves the addition of bromine and chlorine to the double bond of deuterated propene under controlled conditions. The reaction is typically carried out at room temperature with the presence of a catalyst such as copper(I) bromide or iron(II) bromide to facilitate the halogenation process . The product is then purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Some applications include:
Tracer Studies: The deuterium atoms in the compound make it useful for tracer studies in metabolic pathways and reaction mechanisms.
NMR Spectroscopy: The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Environmental Studies: It is used to investigate the degradation and environmental impact of halogenated compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 involves its interaction with biological molecules. The compound can alkylate DNA, leading to the formation of DNA adducts, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the presence of bromine and chlorine atoms, which are highly reactive towards nucleophilic sites on DNA . The compound’s effects are primarily mediated through the formation of these adducts, which can lead to mutagenesis and cytotoxicity.
Comparison with Similar Compounds
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is unique due to its isotopic labeling with deuterium. Similar compounds include:
1,2-Dibromo-3-chloropropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dibromoethane: Another halogenated compound used in similar applications but with a different structure and reactivity.
1,3-Dibromopropane: A related compound with bromine atoms at different positions, leading to different chemical behavior.
The deuterated version’s uniqueness lies in its application in tracer studies and NMR spectroscopy, where the presence of deuterium provides distinct advantages in tracking and analyzing molecular interactions.
Properties
CAS No. |
112805-76-2 |
|---|---|
Molecular Formula |
C3H5Br2Cl |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2,2D2,3D |
InChI Key |
WBEJYOJJBDISQU-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)Cl |
Canonical SMILES |
C(C(CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


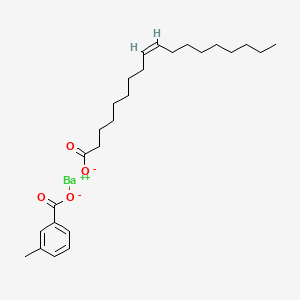
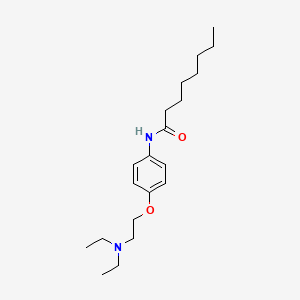
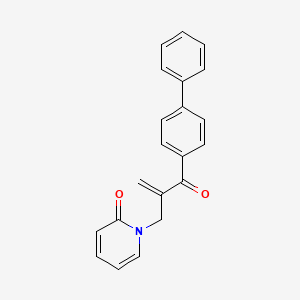
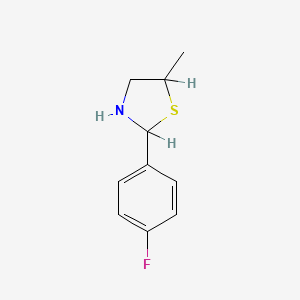
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
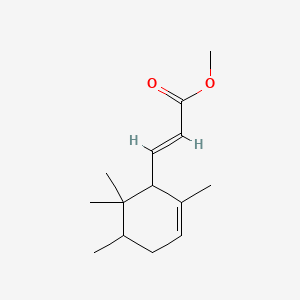
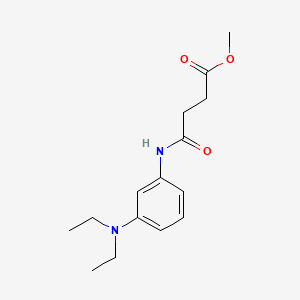
![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)
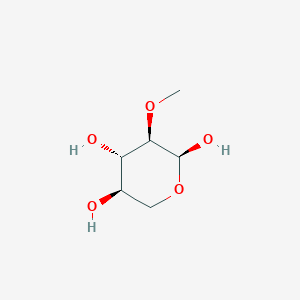
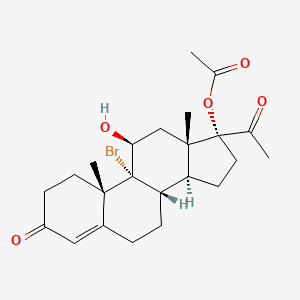
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
